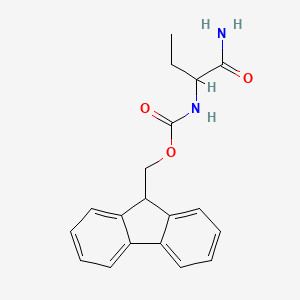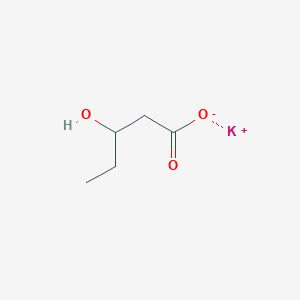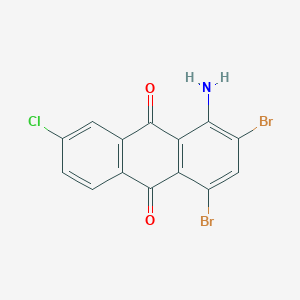
Lithiumisoquinoline-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithiumisoquinoline-1-sulfinate is a compound that belongs to the class of organosulfur compounds. It is derived from isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline and its derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithiumisoquinoline-1-sulfinate typically involves the reaction of isoquinoline with lithium sulfinate. One common method is the deprotonation of isoquinoline using a strong base such as lithium diisopropylamide (LDA) in a suitable solvent like tetrahydrofuran (THF). This is followed by the addition of a sulfinate source, such as lithium sulfinate, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Lithiumisoquinoline-1-sulfinate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonates
Reduction: Thiols or sulfides
Substitution: Various substituted isoquinoline derivatives
Applications De Recherche Scientifique
Lithiumisoquinoline-1-sulfinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of lithiumisoquinoline-1-sulfinate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfonimidates: These are sulfur(VI) compounds with similar structural features and reactivity.
Sulfonates: These are oxidation products of sulfinates and share similar chemical properties.
Thiols and Sulfides: These are reduction products of sulfinates and have comparable reactivity in certain chemical reactions
Uniqueness
Lithiumisoquinoline-1-sulfinate is unique due to its specific combination of the isoquinoline core and the sulfinate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H6LiNO2S |
|---|---|
Poids moléculaire |
199.2 g/mol |
Nom IUPAC |
lithium;isoquinoline-1-sulfinate |
InChI |
InChI=1S/C9H7NO2S.Li/c11-13(12)9-8-4-2-1-3-7(8)5-6-10-9;/h1-6H,(H,11,12);/q;+1/p-1 |
Clé InChI |
SSJNMDKUGFCHPV-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1=CC=C2C(=C1)C=CN=C2S(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2,2'-Bipyridine]-3,3'-dicarboxylic acid hydrate](/img/structure/B13126466.png)



![Thiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B13126494.png)
![5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13126503.png)
![(R)-4-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzamide](/img/structure/B13126504.png)





![1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline](/img/structure/B13126531.png)
